Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate is a chemical compound with the molecular formula C14H14N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and an oxobutenoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate typically involves the reaction of ethyl cyanoacetate with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino derivatives from reduction and different oxo compounds from oxidation .
Scientific Research Applications
Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. Its cyano group and methoxyphenyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
- Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate
- Ethyl 3-cyano-3-(4-bromophenyl)-2-oxopropanoate
Uniqueness
Ethyl 3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl 3-cyano-4-(4-methoxyanilino)-2-oxobut-3-enoate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13(17)10(8-15)9-16-11-4-6-12(19-2)7-5-11/h4-7,9,16H,3H2,1-2H3 |
InChI Key |
RFCOOHJJRXUQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.